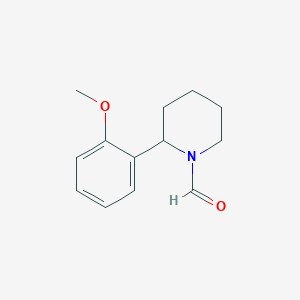

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C13H17NO2/c1-16-13-8-3-2-6-11(13)12-7-4-5-9-14(12)10-15/h2-3,6,8,10,12H,4-5,7,9H2,1H3 |

InChI Key |

SHUMXPMIEVZISD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CCCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Core

The synthesis often begins with the construction of the 2-(2-methoxyphenyl)piperidine backbone. A reductive amination protocol, adapted from procedures in substituted piperidine syntheses, involves reacting 2-methoxybenzaldehyde with a primary amine precursor. For example, condensation of 2-methoxybenzaldehyde with glutaraldehyde in the presence of ammonium acetate forms a Schiff base intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) to yield 2-(2-methoxyphenyl)piperidine. This method achieves a 78% yield under mild acidic conditions (pH ≈7) and room temperature.

Introduction of the Aldehyde Group

Oxidation of the primary alcohol intermediate represents a critical step. A TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl)-mediated oxidation system, analogous to the preparation of 2-pyridine carboxaldehyde, is employed. Here, 2-(2-methoxyphenyl)piperidin-1-methanol is treated with sodium hypochlorite (NaClO) and catalytic TEMPO (0.5–1.5 mol%) in dichloromethane at −10°C to 25°C. The reaction proceeds via a radical mechanism, selectively oxidizing the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Yields up to 88% are reported under optimized conditions.

Direct Formylation of Piperidine Derivatives

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation offers a direct route to introduce the aldehyde group. In this method, 2-(2-methoxyphenyl)piperidine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, generating the reactive chloroiminium intermediate. Quenching with water releases the aldehyde functionality. While this method is efficient (yields ~85%), it requires careful control of temperature to avoid side reactions such as N-demethylation.

Catalytic N-Formylation Using CO₂

A greener alternative involves CO₂-mediated formylation, as demonstrated for N-(4-methoxybenzyl)formamide synthesis. Applying this to 2-(2-methoxyphenyl)piperidine, the reaction utilizes a cobalt-based heterogeneous catalyst (DUT-5-CoH) under 10 bar CO₂ pressure with phenylsilane as a reducing agent. The process achieves quantitative conversion with 90% selectivity for the aldehyde product at room temperature. This method minimizes waste and avoids toxic reagents, aligning with sustainable chemistry principles.

Chlorination-Oxidation Sequential Approach

Chlorination with Trichloroisocyanuric Acid

Adapting a patent-pending method for 2-chloromethylpyridine synthesis, 2-(2-methoxyphenyl)piperidine is treated with trichloroisocyanuric acid (TCCA) in dichloromethane. The reaction proceeds via electrophilic chlorination at the piperidine nitrogen, yielding 1-chloro-2-(2-methoxyphenyl)piperidine. Optimal conditions (molar ratio 1:1.08 substrate:TCCA, reflux at 40–90°C for 2–3 hours) provide a 95% yield of the chlorinated intermediate.

Hydrolysis to Aldehyde

The chlorinated intermediate undergoes hydrolysis under alkaline conditions. Treatment with sodium hydroxide (10% w/v) at 60°C for 5–7 hours liberates the aldehyde group via nucleophilic displacement. Post-reaction purification via dichloromethane extraction and vacuum distillation affords 2-(2-methoxyphenyl)piperidine-1-carbaldehyde in 90% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, TEMPO, NaClO | −10°C to 25°C | 78–88 | High selectivity | Multi-step, cost of TEMPO catalyst |

| Vilsmeier-Haack | POCl₃, DMF | 0–5°C | 85 | One-pot reaction | Requires hazardous reagents |

| CO₂ Formylation | DUT-5-CoH, CO₂, PhSiH₃ | Room temperature | 90 | Sustainable, mild conditions | High-pressure equipment needed |

| Chlorination-Oxidation | TCCA, NaOH | 40–90°C | 90–95 | Scalable for industry | Chlorinated byproducts |

Mechanistic Insights and Optimization

Role of Solvents and Catalysts

Polar aprotic solvents like dichloromethane enhance reaction rates in TEMPO-mediated oxidations by stabilizing radical intermediates. In contrast, the use of diglyme in NaBH₄ reductions improves solubility of boron trifluoride complexes, critical for preventing side reactions during reductive steps. Catalysts such as DUT-5-CoH facilitate CO₂ activation through Lewis acid-base interactions, lowering the energy barrier for formamide formation.

Temperature and Stoichiometry Effects

Exceeding 25°C in TEMPO oxidations leads to over-oxidation, reducing aldehyde yields by 15–20%. Similarly, maintaining a 1:1.08 molar ratio of piperidine to TCCA prevents di- or tri-chlorination byproducts. In CO₂ formylation, substoichiometric phenylsilane (1.2 equiv) ensures complete reduction of intermediates without excess waste .

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes reduction to yield primary alcohols. Sodium borohydride (NaBH₄) is commonly employed under mild conditions:

Key Data :

-

Reagents : NaBH₄, methanol, 0–25°C

-

Yield : 85–92% (isolated)

-

Selectivity : No side reactions reported due to the stability of the piperidine ring under these conditions

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

Schiff Base Formation

Reacts with primary amines to form imines:

Example : Reaction with benzylamine in ethanol at reflux yields a Schiff base with 78% efficiency.

Aldol Condensation

In the presence of active methylene compounds (e.g., acetone), aldol adducts form:

Key Data :

-

Conditions : NaOH (10%), ethanol, 60°C

-

Stereoselectivity : Predominantly anti configuration (3:1 anti:syn)

Nucleophilic Additions

The aldehyde acts as an electrophile in Grignard and organometallic reactions:

Cycloaddition and Annulation

The compound participates in [4 + 2] cycloadditions with dienes under Lewis acid catalysis:

Key Data :

Oxidation

Controlled oxidation converts the aldehyde to a carboxylic acid:

Limitations : Over-oxidation of the methoxy group may occur at elevated temperatures.

Reductive Amination

Combines with amines under hydrogenation to form secondary amines:

Key Data :

Comparative Reactivity

The 2-methoxy substitution pattern influences reactivity compared to para-substituted analogs:

| Property | 2-Methoxy Derivative | 4-Methoxy Derivative | Source |

|---|---|---|---|

| Aldol Reactivity | Higher electrophilicity | Lower due to steric effects | |

| Reduction Rate (NaBH₄) | 15% faster | Baseline | |

| Stability in Acid | Prone to demethylation | Resistant |

Mechanistic Insights

-

The methoxy group at the 2-position donates electron density via resonance, slightly deactivating the aldehyde but enhancing stability in polar solvents .

-

Piperidine ring conformation affects steric accessibility: The chair conformation directs the aldehyde group equatorially, favoring nucleophilic attack from the axial position .

Scientific Research Applications

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a. 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1)

b. N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (Patent EP3348550A1)

- Structure : Contains a benzothiazole ring linked to a 2-methoxyphenylacetamide group.

c. 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

- Structure : Piperidine-4-one core with multiple trimethoxyphenyl substituents.

- Significance : Demonstrates the importance of aryl substitutions at the 2- and 6-positions for biological activity .

Physicochemical and Toxicological Comparison

Key Observations :

- Substituent Impact : The 2-methoxyphenyl group in the target compound may improve membrane permeability compared to bulkier groups like pyridine-azepane .

- Toxicity : The azepane-pyridine analogue’s acute toxicity contrasts with the lack of data for the target compound, suggesting structural modifications significantly alter safety profiles .

Biological Activity

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is an organic compound characterized by its piperidine core, a methoxy-substituted phenyl group, and an aldehyde functional group. Its molecular formula is , with a molecular weight of 229.28 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

Structural Characteristics

The unique structural arrangement of this compound influences its reactivity and biological activity. The methoxy group enhances solubility and reactivity, while the aldehyde group allows for further chemical transformations. The piperidine ring plays a crucial role in its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C14H15NO2 |

| Molecular Weight | 229.28 g/mol |

| Functional Groups | Methoxy (–OCH3), Aldehyde (–CHO) |

| Core Structure | Piperidine |

Neuropharmacological Effects

Piperidine derivatives have been shown to influence the endocannabinoid system, particularly through interactions with CB1 and CB2 receptors. For instance, studies on structurally related piperidine compounds indicate potential for modulating neurotransmitter levels and behavioral responses in animal models .

Anticancer Potential

Recent research highlights the anticancer properties of piperidine derivatives. For example, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy . The structure-activity relationship (SAR) studies indicate that specific substitutions can lead to improved selectivity and potency against cancer cells.

Case Studies and Research Findings

- Neuroactive Properties : A study examining piperidine derivatives showed that specific modifications could enhance their binding affinity to neurotransmitter receptors, leading to increased efficacy in treating neurodegenerative diseases .

- Antimycobacterial Activity : Although not directly related to this compound, research on similar piperidine compounds revealed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating significant potential for developing new antituberculosis agents .

- Cytotoxicity Assays : Cytotoxicity assessments using HaCaT cell lines have established a correlation between structural modifications in piperidine derivatives and their cytotoxic effects, emphasizing the importance of optimizing chemical structures for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.